
1-苯甲酰基氮杂环丁烷-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzhydrylazetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H18N2O and its molecular weight is 266.344. The purity is usually 95%.
BenchChem offers high-quality 1-Benzhydrylazetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzhydrylazetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和抗菌活性
1-苯甲酰基氮杂环丁烷-3-甲酰胺及其衍生物在科学研究中被探索其合成方法和潜在的抗菌活性。这些化合物(包括1-苯甲酰基氮杂环丁烷-3-甲酰胺)的合成过程通常涉及旨在创建具有潜在生物活性的新型衍生物的特定反应。例如,已经进行了各种甲酰胺衍生物的合成和研究,以评估它们对诸如变形杆菌、铜绿假单胞菌、枯草芽孢杆菌和白色念珠菌等微生物菌株的抗菌特性。这些研究表明,一些衍生物显示出显着的活性,有时甚至超过了链霉素和甲硝唑等参考药物对某些测试菌株的抑制效果(Kolisnyk等人,2015年)。
合成方法
为化合物(如1-苯甲酰基氮杂环丁烷-3-甲酰胺)开发有效的合成方法对于进行进一步的药理学和化学研究至关重要。一个值得注意的例子包括3-氨基-1-苯甲酰基氮杂环丁烷的简化合成过程,突显了高效、高产合成技术的重要性,该技术可以促进此类化合物的生产,用于研究和潜在的治疗应用。该过程展示了将市售前体转化为所需化合物的高产率,强调了合成效率在化学研究领域的重要性(Li等人,2006年)。
改进的工艺开发
1-苯甲酰基氮杂环丁烷-3-醇等关键中间体的合成过程的改进(与1-苯甲酰基氮杂环丁烷-3-甲酰胺密切相关)强调了不断努力改进化学生产方法以获得更好的纯度和产率。这些进步对于可扩展且高效地制造化合物至关重要,这些化合物作为合成具有潜在科学或治疗价值的更复杂分子的关键构建模块。开发了一种改进的一锅法合成1-苯甲酰基氮杂环丁烷-3-醇的方法,该方法显着降低了杂质含量,证明了对化学合成工艺不断追求优化(Reddy等人,2010年)。
作用机制
Target of Action
Carboxamide derivatives have been known to form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .
Mode of Action
It is known that carboxamide derivatives can interact with their targets through hydrogen bonding, which can inhibit the activity of various enzymes and proteins .
Biochemical Pathways
Carboxamide derivatives have been associated with a variety of biochemical pathways, including those involving enzymes and proteins .
Result of Action
The inhibition of enzyme and protein activity by carboxamide derivatives can lead to various cellular effects .
生化分析
Biochemical Properties
1-Benzhydrylazetidine-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering its conformation, thereby affecting its catalytic activity .
Cellular Effects
The effects of 1-Benzhydrylazetidine-3-carboxamide on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, 1-Benzhydrylazetidine-3-carboxamide can affect the expression of genes involved in metabolic processes, thereby altering the metabolic profile of the cell .
Molecular Mechanism
At the molecular level, 1-Benzhydrylazetidine-3-carboxamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. This binding can result in changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene transcription. Furthermore, 1-Benzhydrylazetidine-3-carboxamide can influence enzyme activity by altering the enzyme’s conformation or by competing with natural substrates for binding sites .
Temporal Effects in Laboratory Settings
The effects of 1-Benzhydrylazetidine-3-carboxamide can change over time in laboratory settings. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that 1-Benzhydrylazetidine-3-carboxamide can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 1-Benzhydrylazetidine-3-carboxamide can also result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Benzhydrylazetidine-3-carboxamide vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. High doses of 1-Benzhydrylazetidine-3-carboxamide can lead to toxicity, manifesting as cellular damage, organ dysfunction, or behavioral changes in animal models .
Metabolic Pathways
1-Benzhydrylazetidine-3-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, influencing metabolic flux and metabolite levels. For instance, it may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways can affect the overall pharmacokinetics and pharmacodynamics of 1-Benzhydrylazetidine-3-carboxamide .
Transport and Distribution
The transport and distribution of 1-Benzhydrylazetidine-3-carboxamide within cells and tissues are crucial for its biological activity. It can interact with transporters or binding proteins that facilitate its uptake and distribution. Once inside the cell, 1-Benzhydrylazetidine-3-carboxamide may localize to specific compartments or organelles, influencing its activity and function. The localization and accumulation of 1-Benzhydrylazetidine-3-carboxamide can determine its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 1-Benzhydrylazetidine-3-carboxamide is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The subcellular localization of 1-Benzhydrylazetidine-3-carboxamide can influence its interaction with biomolecules and its overall biological activity .
属性
IUPAC Name |
1-benzhydrylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c18-17(20)15-11-19(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEZLQNFWWDNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
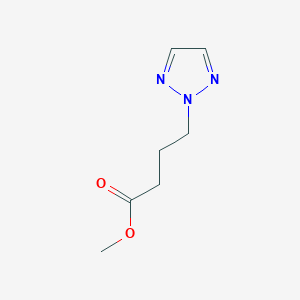
![N-(2,6-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2611645.png)
![3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B2611647.png)
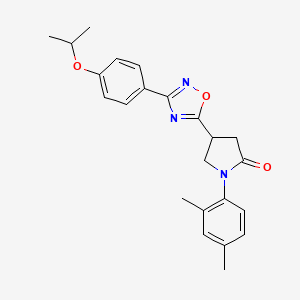
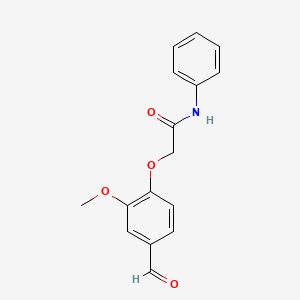

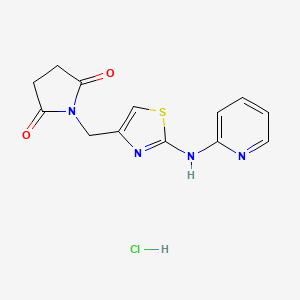

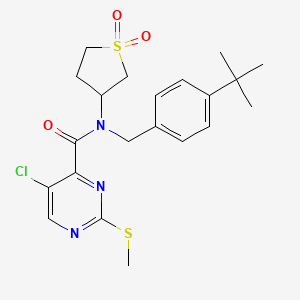
![N-(2-cyclopropyl-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2611657.png)

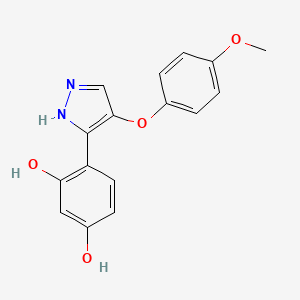
![N-(furan-2-ylmethyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2611665.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2611667.png)
